![molecular formula C6H10N2O B1320240 2-(4-Methyl-1H-pyrazol-1-YL)ethanol CAS No. 1006469-41-5](/img/structure/B1320240.png)
2-(4-Methyl-1H-pyrazol-1-YL)ethanol
Overview
Description
“2-(4-Methyl-1H-pyrazol-1-YL)ethanol” is a chemical compound with the molecular formula C6H10N2O . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “2-(4-Methyl-1H-pyrazol-1-YL)ethanol” consists of a pyrazole ring attached to an ethanol group. The pyrazole ring contains two nitrogen atoms and three carbon atoms .Physical And Chemical Properties Analysis
“2-(4-Methyl-1H-pyrazol-1-YL)ethanol” is a solid compound with a molecular weight of 162.62 .Scientific Research Applications
Synthesis of Platinum (II) Complexes
The compound can be used in the synthesis of platinum (II) complexes. In a study, the title compound was synthesized via the reaction of an aryl-substitified pyrazole with potassium tetrachloroplatinate, followed by the reaction of the postulated intermediate chloro-bridged dimer with a pyrazole-containing 1,3-diketonate ligand .
Organic Light-Emitting Diode (OLED) Applications
The synthesized platinum (II) complex exhibits green fluorescence with a maximum at 514 nm, which makes it a potential candidate for use in organic light-emitting diodes (OLEDs) .
Photovoltaic Devices
Platinum-group metal complexes, including those synthesized using “2-(4-Methyl-1H-pyrazol-1-YL)ethanol”, are important phosphor materials for modern photovoltaic devices .
Androgen Receptor Antagonists
The compound can be used in the design and synthesis of androgen receptor antagonists. Some derivatives of “2-(5-methyl-1H-pyrazol-1-YL)acetamide” showed higher anti-proliferative activity against LNCaP cells than Bicalutamide .
Anti-Prostate Cancer Agents
The compound can be used in the development of anti-prostate cancer agents. Some derivatives of “2-(5-methyl-1H-pyrazol-1-YL)acetamide” showed potent anti-proliferative activity in LNCaP cells .
Antileishmanial Applications
The compound can be used in the development of antileishmanial drugs. A molecular simulation study justified the potent in vitro antipromastigote activity of a compound that has a desirable fitting pattern in the LmPTR1 pocket .
Antimalarial Applications
The compound can also be used in the development of antimalarial drugs. The same study that justified its antileishmanial activity also suggested potential antimalarial applications .
Antiparasitic, Antibacterial, and Anti-Viral HIV Activities
The compound can be used in the development of antiparasitic, antibacterial, and anti-viral HIV drugs. The sulfonamide functionality in the compound can display these activities .
Future Directions
properties
IUPAC Name |
2-(4-methylpyrazol-1-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-6-4-7-8(5-6)2-3-9/h4-5,9H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUGJIOIHWUWOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599134 | |
Record name | 2-(4-Methyl-1H-pyrazol-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-1H-pyrazol-1-YL)ethanol | |
CAS RN |
1006469-41-5 | |
Record name | 2-(4-Methyl-1H-pyrazol-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Methyl-1H-pyrazol-1-yl)ethanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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